molecular formula C12H20O4 B166540 (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid CAS No. 130165-88-7

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B166540
CAS No.: 130165-88-7
M. Wt: 228.28 g/mol
InChI Key: TYYNOKUMAOAVBK-SNVBAGLBSA-N
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Description

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is a chiral compound with a unique structure that includes a cyclohexylmethyl group attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester typically involves the esterification of ®-2-(Cyclohexylmethyl)succinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: ®-2-(Cyclohexylmethyl)succinic acid.

    Reduction: ®-2-(Cyclohexylmethyl)succinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. It may also be used in the development of new drugs and therapeutic agents.

Medicine

In medicinal chemistry, ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is explored for its potential as a drug intermediate. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Cyclohexylmethyl)succinic acid
  • ®-2-(Cyclohexylmethyl)succinic alcohol
  • ®-2-(Cyclohexylmethyl)succinic acid-1-ethyl ester

Uniqueness

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester stands out due to its specific ester group, which imparts unique reactivity and stability. Compared to its acid and alcohol counterparts, the ester form is more suitable for certain synthetic applications and industrial processes.

Properties

IUPAC Name

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYNOKUMAOAVBK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester (0.22 g, 1.0 mmol) and each metal complex catalyst (0.005 mmol) were weighed in a Pyrex (registered trade name) test tube for autoclaving and the tube was put into a 50 mL-autoclave together with a stirrer in the tube, and then the atmosphere in the autoclave was substituted with nitrogen. The mixture was added with 2 mL of deoxygenized methanol, and after the atmosphere in the autoclave was sufficiently substituted with hydrogen, and then pressurized with 0.5 MPa of hydrogen, the mixture was stirred at 45° C. for 18 hours. After 18 hours, the atmosphere of the autoclave was returned to ordinary pressure, and the reaction mixture was concentrated in an evaporator. The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution, and the solution was washed with 5 mL of ethyl acetate. The aqueous layer was separated, and added with diluted hydrochloric acid until pH of the aqueous layer became lower than 2, and the produced oil was extracted with 10 mL of ethyl acetate. The organic layer was concentrated in an evaporator to quantitatively obtain optically active cyclohexylmethylsuccinic acid 1-methyl ester.
Name
2-Cyclohexylmethylidenesuccinic acid 1-methyl ester
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.005 mmol
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

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